N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a fused pyridinone-oxadiazole core substituted with a 4-methylphenyl group and an acetamide-linked furan-2-ylmethyl moiety. Its structure combines a 1,2,4-oxadiazole ring (known for metabolic stability and bioactivity) with a dihydropyridinone scaffold, which is often associated with anti-inflammatory and antiproliferative properties. The furan moiety may enhance bioavailability through improved solubility, while the 4-methylphenyl group contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-14-6-8-15(9-7-14)19-23-20(29-24-19)17-5-2-10-25(21(17)27)13-18(26)22-12-16-4-3-11-28-16/h2-11H,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQPOIWIRDMHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with other intermediates to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid, the corresponding amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Molecular Structure and Characteristics
The compound has the following molecular formula and properties:
- Molecular Formula : C25H26N6O3
- Molecular Weight : 458.5 g/mol
- IUPAC Name : N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Structural Features
The structure features a furan ring, a dihydropyridine moiety, and an oxadiazole group, contributing to its unique chemical behavior and biological activity.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, the oxadiazole moiety is known for its ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines .
Antimicrobial Properties : The compound has also been explored for its antimicrobial effects. The presence of the furan and oxadiazole rings enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria .
Material Science
Polymer Development : The compound's unique structure can be utilized in developing novel polymers with enhanced thermal and mechanical properties. It can serve as a monomer or cross-linking agent in polymer synthesis, leading to materials that are both durable and lightweight .
Nanotechnology : In nanotechnology, this compound can be functionalized to create nanoparticles with specific properties for drug delivery systems. The ability to modify its surface chemistry allows for targeted delivery of therapeutic agents .
Agricultural Chemistry
Pesticide Formulation : The oxadiazole group is known for its insecticidal properties. Compounds derived from this compound can be developed into effective pesticides that target specific pests while minimizing harm to beneficial insects .
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting potential as new anticancer drugs .
Case Study 2: Development of Biodegradable Polymers
A research team focused on synthesizing biodegradable polymers using this compound as a building block. The resulting materials demonstrated improved degradation rates in soil compared to conventional plastics and showed promise for applications in packaging and agricultural films .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compounds synthesized in share the 1,2,4-oxadiazole core but differ in substituents. For example, derivatives like (furan-2-yl)-1-(5-substituted phenyl)-1,3,4-oxadiazol-2-yl methanimines replace the dihydropyridinone ring with an imine linkage.
1,2,4-Triazole-Based Acetamides
Compounds such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (–4, 7) replace the oxadiazole with a 1,2,4-triazole ring. This substitution alters electronic properties and binding kinetics. For instance, the triazole’s sulfur atom enhances π-stacking interactions, while the sulfanyl group increases polarity. These derivatives demonstrate potent anti-exudative activity (e.g., 10 mg/kg dose reducing inflammation comparably to diclofenac sodium ), suggesting that the oxadiazole variant may require higher doses for similar efficacy.
Hydroxyacetamide Derivatives
describes 2-[(3-substituted phenyl)-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamides, which replace the dihydropyridinone with a hydroxamic acid group. These compounds show antiproliferative activity, attributed to the hydroxyamide’s metal-chelating capacity. In contrast, the target compound’s dihydropyridinone-oxadiazole system may favor anti-inflammatory over cytotoxic effects due to reduced redox activity .
Comparative Data Table
Key Research Findings
- Substituent Effects : Introduction of electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring in triazole derivatives enhances anti-exudative activity by 20–30% compared to methyl groups . The target compound’s 4-methylphenyl group may limit this effect but improve membrane permeability.
- Synthetic Efficiency : The target compound’s synthesis (6–7 hours reflux) is slower than triazole derivatives (5 hours with Zeolite catalysts ), suggesting scalability challenges.
- Activity Trade-offs: While triazole-sulfanyl compounds excel in anti-exudative activity, the oxadiazole-dihydropyridinone hybrid may offer better metabolic stability due to reduced susceptibility to enzymatic cleavage .
Biological Activity
N-[(Furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound that combines a furan ring with a dihydropyridine and oxadiazole moiety. This structural complexity suggests potential for diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities associated with this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide |
| InChI Key | AZEBMSLKWAUHHS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The oxadiazole moiety is known to modulate enzyme activity, while the furan and dihydropyridine components may influence protein interactions and signaling pathways.
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that similar oxadiazole derivatives showed IC50 values ranging from 1.55 μM to higher concentrations against different cancer cell lines .
Anti-inflammatory Effects
The incorporation of furan and oxadiazole rings in the structure has been linked to anti-inflammatory properties. Compounds with these moieties have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .
Antimicrobial Activity
N-containing heterocycles like oxadiazoles have been recognized for their antimicrobial properties. Studies have shown that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methyl on the phenyl ring enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Study 1: Anticancer Efficacy
In a comparative study of various oxadiazole derivatives, it was found that compounds with similar structural features to N-[(furan-2-y)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-y]-2-oxo-1,2-dihydropyridin} displayed potent cytotoxicity against A431 and Jurkat cell lines. The mechanism involved apoptosis induction through the modulation of Bcl-2 family proteins .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related compounds showed that they significantly reduced TNF-alpha levels in LPS-stimulated macrophages. The structural features of the compounds were critical for their efficacy in modulating inflammatory pathways .
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis involves three primary stages:
Oxadiazole ring formation : Cyclization of a hydrazide derivative with a carboxylic acid under dehydrating conditions (e.g., POCl₃ or polyphosphoric acid) .
Dihydropyridinone core assembly : Condensation of β-keto esters with urea/thiourea derivatives under reflux in ethanol .
Acetamide coupling : Reacting the intermediate with furan-2-ylmethylamine using coupling agents like EDC/HOBt in DMF .
Key reagents : Sodium hydroxide (pH control), DMF (solvent), and HPLC for purity assessment (>95%) .
Basic: What analytical methods confirm the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies proton environments and carbon frameworks (e.g., furan methyl at δ 4.3–4.5 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 436.15) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (C18 column, acetonitrile/water gradient) .
Advanced: How can reaction yields be optimized during oxadiazole formation?
Answer:
- Solvent selection : Replacing DMF with dimethylacetamide (DMAc) improves cyclization efficiency .
- Catalyst optimization : Using iodine (5 mol%) accelerates ring closure .
- Temperature control : Maintaining 80–90°C minimizes side products (e.g., hydrolyzed intermediates) .
Validation : Track by TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC .
Advanced: What in vivo models evaluate anti-exudative activity?
Answer:
- Formalin-induced rat paw edema : Measures compound efficacy in reducing vascular permeability (dose range: 10–50 mg/kg, oral) .
- Histopathological analysis : Post-administration tissue sampling assesses leukocyte infiltration and cytokine levels (IL-6, TNF-α) .
Key finding : Substitution at the phenyl ring (e.g., nitro or methoxy groups) enhances activity by 30–40% .
Advanced: How is structure-activity relationship (SAR) studied for this compound?
Answer:
- Substituent variation : Replace 4-methylphenyl with halogenated (Cl, F) or electron-donating (OCH₃) groups to assess bioactivity shifts .
- Computational docking : Use AutoDock Vina to predict binding affinity with COX-2 (PDB ID: 5KIR) .
- In vitro assays : Test inhibitory effects on LPS-induced NO production in RAW 264.7 macrophages .
Basic: What biological activities are reported for this compound?
Answer:
- Anti-inflammatory : IC₅₀ = 12 µM against COX-2 .
- Anticancer : 48% inhibition of MCF-7 cell proliferation at 20 µM .
- Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) .
Advanced: How does the furan ring influence reactivity and stability?
Answer:
- Oxidation susceptibility : Furan undergoes ring-opening oxidation with mCPBA, forming a diketone intermediate .
- Photostability : Degrades under UV light (λ = 254 nm); use amber vials for storage .
- Derivatization : Bromination at the 5-position enhances electrophilic substitution on the phenyl ring .
Advanced: Which computational tools predict its pharmacokinetic properties?
Answer:
- SwissADME : Estimates logP (~2.8), bioavailability (55%), and BBB permeability (low) .
- PASS Online : Predicts anti-exudative (Pa = 0.78) and analgesic (Pa = 0.65) potential .
- Molecular dynamics : Simulate binding stability with MDM2 (GROMACS, 50 ns trajectory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
